![molecular formula C21H19N3O5 B10804373 [2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B10804373.png)
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-625738 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Chemical Reactions Analysis
WAY-625738 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: In this reaction, the compound gains electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group in the compound with another, using reagents such as halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to the compound, often using catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-625738 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, helping to understand reaction mechanisms and develop new synthetic methods.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins, enzymes, and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific diseases or conditions.
Industry: WAY-625738 may be used in the development of new materials, pharmaceuticals, or chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of WAY-625738 involves its interaction with specific molecular targets and pathways within biological systems. It may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use, such as the type of cells or organisms being studied.
Comparison with Similar Compounds
WAY-625738 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-329738: Known for its research applications in amyloid diseases and synucleinopathies.
WAY-100635: A selective serotonin receptor antagonist used in neuropharmacological research.
The uniqueness of WAY-625738 lies in its specific chemical structure and properties, which may offer distinct advantages or applications compared to these similar compounds.
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate |
InChI |
InChI=1S/C21H19N3O5/c25-18(23-10-9-14-5-1-2-6-15(14)11-23)13-29-19(26)12-24-21(28)17-8-4-3-7-16(17)20(27)22-24/h1-8H,9-13H2,(H,22,27) |
InChI Key |
NFWWMFJTNZMWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COC(=O)CN3C(=O)C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(dimethylamino)benzylidene]-1-methyl-3-(3-pyridyl)-2-thioxo-4-imidazolidinone](/img/structure/B10804293.png)
![6-chloro-N-[(2-chlorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10804298.png)
![2-{[4-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide](/img/structure/B10804301.png)
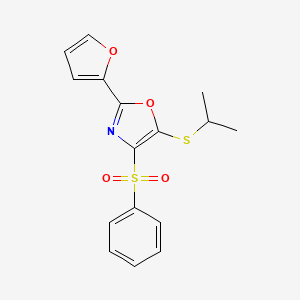
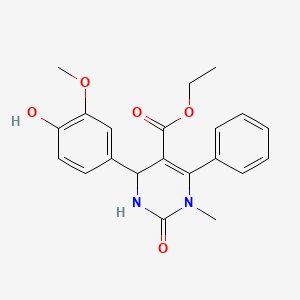
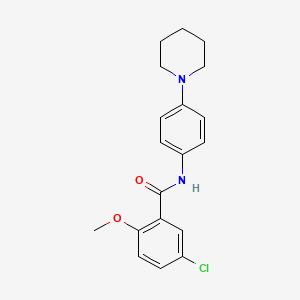
![2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-7-(trifluoromethyl)-1H-quinazolin-4-one](/img/structure/B10804312.png)
![6-(1-methoxypropan-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B10804318.png)
![2,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B10804319.png)
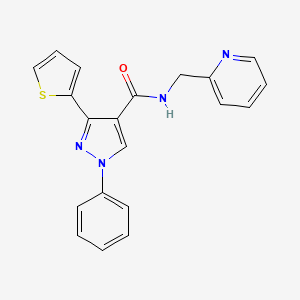
![5-[[4-(Dimethylamino)phenyl]methylidene]-1-methyl-3-pyridin-3-yl-2-sulfanylideneimidazolidin-4-one](/img/structure/B10804344.png)
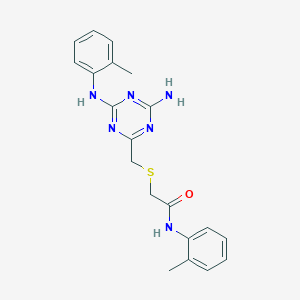
![4-[5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B10804348.png)

